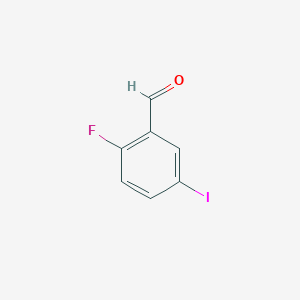

2-Fluoro-5-iodobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Fluoro-5-iodobenzaldehyde” is a chemical compound with the linear formula FC6H3(I)CHO . It has a molecular weight of 250.01 .

Synthesis Analysis

The synthesis of “2-Fluoro-5-iodobenzaldehyde” involves several raw materials including N,N-Dimethylformamide, Sodium chloride, 1-Fluoro-4-iodobenzene, Diisopropylamine, Tetrahydrofuran, Diethyl ether, Hydrochloric acid, Acetic acid, Magnesium sulfate, and n-Butyllithium .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-iodobenzaldehyde” can be represented by the SMILES string [H]C(=O)c1cc(I)ccc1F . The InChI representation is 1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H .

Physical And Chemical Properties Analysis

“2-Fluoro-5-iodobenzaldehyde” appears as white to cream to pale yellow crystals or powder . It has a melting point of 40.0-49.0°C . The density is 2.0±0.1 g/cm³ . The boiling point is 261.9±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.0±3.0 kJ/mol . The flash point is 112.2±23.2 °C . The index of refraction is 1.640 . The molar refractivity is 45.9±0.3 cm³ .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-5-iodobenzaldehyde: is a valuable compound in organic synthesis, particularly in the construction of complex molecules. Its halogenated structure makes it a versatile building block for cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal in forming carbon-carbon bonds . Additionally, its aldehyde group can be utilized in aldol condensations, facilitating the synthesis of α,β-unsaturated carbonyl compounds.

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro-5-iodobenzaldehyde serves as a precursor for the synthesis of various pharmacophores. The iodine atom can be replaced with other functional groups, enabling the creation of diverse medicinal agents . Its incorporation into drug design can lead to the development of new therapeutic molecules with potential antiviral, antibacterial, or anticancer activities.

Material Science

This compound’s utility extends to material science, where it can be used to synthesize organic semiconductors and fluorescent materials . The presence of fluorine can enhance the electronic properties of materials, making 2-Fluoro-5-iodobenzaldehyde a candidate for developing advanced materials for optoelectronic devices.

Analytical Chemistry

2-Fluoro-5-iodobenzaldehyde: can be employed as a standard or reagent in analytical chemistry. Its definitive structure and properties allow for its use in quantitative analysis and calibration of analytical instruments . It can also serve as a derivatization agent for the detection of various analytes.

Environmental Science

In environmental science, this compound can be used to study the environmental fate of halogenated aromatics . Understanding its degradation pathways and persistence in the environment can provide insights into the ecological impact of similar compounds.

Biochemistry Research

2-Fluoro-5-iodobenzaldehyde: finds applications in biochemistry research as well. It can be used to modify biomolecules, aiding in the study of protein interactions and enzyme mechanisms . The compound’s reactivity with nucleophiles can be exploited to label peptides and proteins for biochemical analysis.

Industrial Applications

Industrially, 2-Fluoro-5-iodobenzaldehyde can be used in the synthesis of dyes, pigments, and other fine chemicals . Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of industrial colorants and additives.

Safety and Hazards

“2-Fluoro-5-iodobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Eigenschaften

IUPAC Name |

2-fluoro-5-iodobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRCCQCPGMMGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584234 |

Source

|

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-iodobenzaldehyde | |

CAS RN |

146137-76-0 |

Source

|

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146137-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)